N-Ethyl-N-methylpropionamide

Description

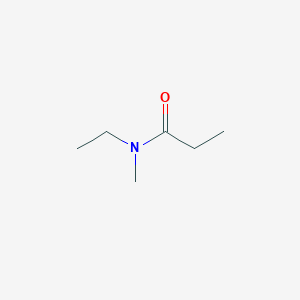

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4-6(8)7(3)5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVUKOCVBVUUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl N Methylpropionamide

Foundational Amide Bond Formation Techniques Applied to N-Ethyl-N-methylpropionamide

Traditional methods for amide bond formation provide a reliable basis for the synthesis of this compound. These techniques typically involve the reaction of a carboxylic acid derivative with an amine.

Utilization of Propionyl Halides and N-Ethylmethylamine in Acylation Reactions

The reaction of an acyl halide with an amine is a classic and effective method for forming amide bonds. In the synthesis of this compound, this involves the acylation of N-ethylmethylamine with a propionyl halide, most commonly propionyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of N-ethylmethylamine attacks the electrophilic carbonyl carbon of propionyl chloride. study.com

The reaction typically proceeds rapidly and is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. study.comaskfilo.com The choice of solvent and base can influence the reaction rate and yield.

Table 1: Reaction Parameters for the Synthesis of this compound from Propionyl Chloride and N-Ethylmethylamine

| Parameter | Details |

| Reactants | Propionyl chloride, N-Ethylmethylamine |

| Typical Base | Triethylamine (B128534), Pyridine (B92270) |

| Common Solvents | Dichloromethane, Diethyl ether, Tetrahydrofuran |

| Reaction Temperature | 0 °C to room temperature |

| Byproduct | Hydrogen chloride (neutralized by base) |

Detailed research findings on the specific yield and optimal conditions for the synthesis of this compound using this method are not extensively available in publicly accessible literature, though it remains a fundamentally sound and widely practiced approach for analogous tertiary amides.

Direct Amidation Approaches from Propionic Acid and its Activated Derivatives

Direct amidation involves the reaction of a carboxylic acid, in this case, propionic acid, with an amine, N-ethylmethylamine. This reaction is thermodynamically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is often activated.

One common method of activation is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC). study.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

While specific studies detailing the direct amidation of propionic acid with N-ethylmethylamine to form this compound are not prevalent, the general principles of using activated propionic acid derivatives are well-established for the synthesis of other amides. researchgate.net

Catalytic Strategies for Efficient this compound Synthesis

Catalytic methods offer more efficient and sustainable routes to amide bond formation by avoiding the use of stoichiometric activating agents and often proceeding under milder conditions.

Exploration of Transition Metal-Mediated Amidation Protocols

Transition metal catalysts have been extensively explored for direct amidation reactions. mdpi.com Various transition metals, including titanium, zirconium, iron, and palladium, have been shown to catalyze the direct coupling of carboxylic acids and amines. nih.govdiva-portal.org These catalysts are thought to function by activating the carboxylic acid, facilitating the dehydration process that forms the amide bond.

For the synthesis of this compound, a hypothetical transition metal-catalyzed direct amidation would involve the reaction of propionic acid and N-ethylmethylamine in the presence of a suitable catalyst. While specific examples for this particular transformation are not readily found in the literature, the general applicability of these catalytic systems to a wide range of amides suggests their potential utility.

Table 2: Examples of Transition Metal Catalysts Used in General Amide Synthesis

| Catalyst Type | Metal Center | Typical Reaction Conditions |

| Zirconium-based | Zr | High temperature, removal of water |

| Titanium-based | Ti | High temperature, inert atmosphere |

| Iron-based | Fe | Varies depending on the specific catalyst |

| Palladium-based | Pd | Often used in cross-coupling reactions to form C-N bonds |

The development of efficient and selective transition metal catalysts for the synthesis of tertiary amides like this compound remains an active area of research.

Organocatalytic and Biocatalytic Pathways for Amide Formation

Organocatalysis offers a metal-free alternative for amide synthesis. Boron-based catalysts, such as boric acid and its derivatives, have been shown to be effective for the direct amidation of carboxylic acids and amines. acs.org These catalysts are generally less toxic and less expensive than many transition metal catalysts. The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly green and selective approach to amide synthesis. rsc.org Lipases are a class of enzymes that have been shown to be effective for the formation of amide bonds. mdpi.comthieme-connect.de The reactions are typically carried out in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. While the biocatalytic synthesis of a broad range of amides has been demonstrated, specific studies on the enzymatic synthesis of this compound are limited. york.ac.uk However, the potential for high selectivity and mild reaction conditions makes this an attractive area for future investigation. whiterose.ac.uk

Innovations in Green Chemistry for Sustainable this compound Production

Green chemistry principles are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. scispace.com Key areas of innovation include the use of greener solvents, the development of solvent-free reaction conditions, and the design of more sustainable catalytic systems. rsc.org

For the synthesis of this compound, green chemistry approaches could involve:

Solvent Selection : Replacing hazardous solvents like dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or p-cymene. bohrium.comrsc.orgnih.govrsc.org

Catalyst Development : Focusing on catalysts that are abundant, non-toxic, and recyclable. This includes heterogeneous catalysts that can be easily separated from the reaction mixture.

Atom Economy : Utilizing synthetic routes, such as direct amidation, that maximize the incorporation of reactant atoms into the final product and minimize waste. semanticscholar.org

Energy Efficiency : Developing catalytic processes that operate at lower temperatures and pressures.

The application of these principles to the industrial production of this compound could lead to more sustainable and economically viable manufacturing processes. acs.org

Solvent-Free and Aqueous Reaction Conditions

The push towards green chemistry has spurred the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. These solvents are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal in green synthesis. One such approach is mechanochemical amidation, where mechanical energy (e.g., ball milling) is used to drive the reaction between an ester and an amine. mdpi.com This technique has been successfully applied to a wide range of substrates, generating numerous amides under solvent-free conditions. mdpi.com Another strategy involves heating a mixture of the carboxylic acid or ester with the amine, often in the presence of a catalyst, without any solvent. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the direct amidation of esters under solvent-free conditions at 80 °C, achieving good to excellent yields in short reaction times. mdpi.com Applying this to the target compound, ethyl propionate could be reacted with N-ethylmethylamine in the presence of a Lewis acid catalyst like FeCl₃ without a solvent.

Aqueous Synthesis: Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. However, its use in amidation presents challenges, as the direct reaction between a carboxylic acid and an amine in water is thermodynamically unfavorable. nih.gov Despite this, catalytic systems are being developed to facilitate amidation in aqueous media. For example, catalytic dehydrative amidations have been successfully achieved using aqueous solutions of amines. researchgate.net Specific catalysts can overcome the energy barrier, making water a viable medium for certain amide syntheses.

| Reaction Condition | Reactants | Catalyst Example | Key Advantage |

| Solvent-Free (Mechanochemical) | Ethyl propionate + N-Ethylmethylamine | None (Mechanical Force) | Avoids solvent use entirely, potentially lower energy consumption. mdpi.com |

| Solvent-Free (Thermal) | Propanoic acid + N-Ethylmethylamine | Iron(III) chloride (FeCl₃) | High reaction concentration, simplified workup, reduced solvent waste. mdpi.com |

| Aqueous | Propanoic acid + Aqueous N-Ethylmethylamine | Specialized water-tolerant catalyst | Utilizes the safest solvent, environmentally benign. researchgate.netnih.gov |

Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, measuring how many atoms from the reactants are incorporated into the final product. Routes with high atom economy minimize waste generation.

Direct Catalytic Amidation: The most atom-economical method for synthesizing this compound is the direct catalytic condensation of propanoic acid and N-ethylmethylamine. catalyticamidation.info This reaction ideally produces only water as a byproduct, achieving nearly 100% atom economy. Various catalysts, including those based on boron, have been investigated to facilitate this transformation, which sidesteps the need for stoichiometric coupling reagents like carbodiimides (e.g., DCC, EDCI) or phosphonium/uronium salts (e.g., HATU, HBTU) that are notorious for poor atom economy. catalyticamidation.infonih.gov

Transamidation: Transamidation, the reaction of an amide with an amine to form a new amide, is another promising route. nih.gov This method can be atom-economical if the displaced amine is a simple, volatile molecule like ammonia or dimethylamine. For example, this compound could be synthesized by reacting propanamide or N,N-dimethylpropionamide with N-ethylmethylamine. Catalyst-free transamidation has been achieved under solvent-free conditions, further enhancing the green credentials of this approach. bohrium.comorganic-chemistry.org

Amidation of Esters: The reaction of esters, such as ethyl propionate, with N-ethylmethylamine is another viable pathway. While this route generates an alcohol (ethanol) as a byproduct, it avoids the highly wasteful byproducts of traditional coupling reagents. mdpi.com This method can be catalyzed by various systems, including manganese pincer complexes, under relatively low catalyst loading. mdpi.com

Comparative Atom Economy for this compound Synthesis

| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Direct Catalytic Amidation | Propanoic acid + N-Ethylmethylamine | Water | 86.5% |

| Amidation via Acyl Chloride | Propanoyl chloride + N-Ethylmethylamine | Hydrochloric acid | 55.7% |

| Amidation with DCC Coupling | Propanoic acid + N-Ethylmethylamine | Dicyclohexylurea | 35.8% |

| Amidation of Ester | Ethyl propionate + N-Ethylmethylamine | Ethanol | 71.5% |

Note: Atom Economy = (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%

Optimization of Reaction Parameters and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic protocol from a laboratory discovery to an industrial process requires rigorous optimization of reaction parameters and careful consideration of scale-up challenges.

Optimization of Reaction Parameters: For a catalytic synthesis of this compound from propanoic acid and N-ethylmethylamine, several parameters would need to be systematically optimized to maximize yield, purity, and efficiency.

Catalyst Selection and Loading: A screening of various catalysts (e.g., boronic acids, iron salts, heterogeneous catalysts) would be the first step. catalyticamidation.infomdpi.com Once the optimal catalyst is identified, its loading would be minimized to reduce cost without significantly impacting reaction rate or yield. For instance, studies on N-methyl amidation have shown that catalyst loading can be as low as 10 mol%. nih.gov

Temperature: The reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst degradation. An optimal temperature balances reaction time with product purity. For example, FeCl₃-catalyzed amidation of esters was found to be optimal at 80 °C. mdpi.com

Reactant Stoichiometry: The ratio of propanoic acid to N-ethylmethylamine would be varied to determine the ideal balance. Using a slight excess of one reactant might drive the reaction to completion but could complicate purification.

Reaction Time: The reaction would be monitored over time to determine the point at which maximum conversion is achieved, avoiding unnecessarily long reaction times that consume energy and could lead to product degradation.

Hypothetical Optimization Data for a Catalytic Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Catalyst A (10) | 80 | 24 | 65 |

| 2 | Catalyst B (10) | 80 | 24 | 78 |

| 3 | Catalyst B (5) | 100 | 12 | 92 |

| 4 | Catalyst B (5) | 120 | 12 | 89 (impurities noted) |

Scale-Up Considerations: Scaling up the synthesis from milligram to kilogram or ton scale introduces new challenges:

Heat Transfer: Amidation reactions are often exothermic. In large reactors, efficient heat dissipation is critical to prevent thermal runaways and maintain a consistent reaction temperature.

Mass Transfer (Mixing): Ensuring efficient mixing in a large reactor is essential for maintaining homogeneity and achieving consistent reaction rates, especially if a heterogeneous catalyst is used.

Catalyst Recovery and Reuse: For large-scale production, especially with expensive catalysts, the ability to recover and reuse the catalyst is economically vital. Heterogeneous catalysts, such as Fe₃O₄, offer an advantage as they can be easily removed (e.g., by magnetism) and recycled for multiple runs. nih.gov

Downstream Processing: The purification of this compound on a large scale must be efficient. This involves developing robust extraction, distillation, or crystallization protocols that can handle large volumes and deliver the product with the required purity.

Safety and Waste Management: Handling large quantities of reagents requires stringent safety protocols. A scalable process must also have a clear plan for managing and minimizing waste streams, aligning with the principles of green chemistry.

Mechanistic Elucidation and Kinetic Investigations of N Ethyl N Methylpropionamide Reactions

Detailed Mechanistic Pathways of N-Ethyl-N-methylpropionamide Formation Reactions

The synthesis of this compound is most commonly achieved via nucleophilic acyl substitution, a cornerstone reaction in organic chemistry for the formation of carboxylic acid derivatives. This process involves the reaction of a secondary amine, N-ethyl-N-methylamine, with an activated derivative of propanoic acid, such as propanoyl chloride or propanoic anhydride.

The formation of this compound proceeds through a well-established addition-elimination mechanism. masterorganicchemistry.com This pathway is characteristic of nucleophilic acyl substitutions and is distinct from SN1 or SN2 reactions.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of N-ethyl-N-methylamine on the electrophilic carbonyl carbon of the propanoyl derivative (e.g., propanoyl chloride). The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. Simultaneously, the pi electrons of the carbonyl double bond are pushed onto the oxygen atom, which acquires a negative formal charge. libretexts.org This initial step is a nucleophilic addition to the carbonyl group.

The reaction, when using propanoyl chloride, can be summarized as follows:

CH₃CH₂COCl (Propanoyl chloride) + CH₃CH₂NHCH₃ (N-ethyl-N-methylamine) → CH₃CH₂CON(CH₃)CH₂CH₃ (this compound) + HCl

This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). stackexchange.comlibretexts.org The base serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. youtube.com

Central to the nucleophilic acyl substitution mechanism is the formation of a short-lived, high-energy tetrahedral intermediate. masterorganicchemistry.com This intermediate is formed in the first step of the mechanism, where the central carbonyl carbon shifts from an sp²-hybridized, trigonal planar geometry to an sp³-hybridized, tetrahedral geometry.

For the synthesis of this compound from propanoyl chloride and N-ethyl-N-methylamine, the tetrahedral intermediate possesses a negatively charged oxygen atom (an alkoxide) and a positively charged nitrogen atom (an ammonium (B1175870) group).

This intermediate is unstable and rapidly proceeds to the second stage of the reaction: elimination. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. Concurrently, the bond to the leaving group—in this case, the chloride ion—is broken. masterorganicchemistry.com The chloride ion is an excellent leaving group, making this step favorable. The departure of the chloride ion and the deprotonation of the nitrogen atom (facilitated by a base) yield the final, stable this compound product.

Transition State 1 (TS1): Leading to the formation of the tetrahedral intermediate. It involves the partial formation of the C-N bond and partial breaking of the C=O pi bond.

Transition State 2 (TS2): Leading to the collapse of the intermediate. It involves the partial reformation of the C=O pi bond and partial breaking of the C-Cl bond.

Kinetic Profiling of this compound Synthetic Transformations

The kinetics of amide formation are highly dependent on the reactivity of the acylating agent, the nucleophilicity of the amine, and the reaction conditions.

In reactions involving highly reactive acylating agents like acyl chlorides, the rate-determining step is generally the initial nucleophilic attack of the amine on the carbonyl carbon to form the tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate to form the product is typically a faster process.

The reaction rate can be expressed as: Rate = k[Propanoyl Chloride][N-ethyl-N-methylamine]

| Reaction Type | Reactants | Rate-Determining Step | Typical Activation Energy (Ea) |

|---|---|---|---|

| Acylation with Acyl Chloride | Secondary Amine + Acyl Chloride | Nucleophilic attack by amine | 40 - 60 kJ/mol |

| Acylation with Anhydride | Secondary Amine + Acid Anhydride | Nucleophilic attack by amine | 50 - 75 kJ/mol |

Note: Activation energies are approximate values for analogous reactions and serve as an estimation.

While the reaction between a secondary amine and an acyl chloride is often rapid, catalysis can play a significant role, particularly with less reactive acylating agents or sterically hindered amines.

Base Catalysis/Promotion: As mentioned, a base like pyridine or triethylamine is crucial. It acts as a stoichiometric scavenger for the HCl produced. This prevents the protonation of the reactant amine, maintaining its concentration and ensuring the reaction proceeds to completion. Pyridine can also act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the amine. stackexchange.compearson.com

Nucleophilic Catalysis: For less reactive systems, a catalyst such as 4-Dimethylaminopyridine (DMAP) is sometimes employed. DMAP is a hypernucleophilic catalyst that reacts with the acylating agent to form a highly reactive intermediate, which then rapidly acylates the amine.

These catalytic approaches not only increase the reaction rate but also enhance selectivity and allow the reaction to proceed under milder conditions, which is critical for synthesizing complex molecules with sensitive functional groups.

Comprehensive Studies on the Chemical Hydrolysis of this compound

Amides, including this compound, are the most stable of the carboxylic acid derivatives. Their hydrolysis—the cleavage of the amide bond to yield a carboxylic acid and an amine—requires more forcing conditions, such as prolonged heating in either strong acid or strong base. bham.ac.uk

Base-Promoted Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. chemistrysteps.com This forms a tetrahedral alkoxide intermediate. The collapse of this intermediate to reform the carbonyl double bond requires the expulsion of the leaving group, which would be the N-ethyl-N-methylamide anion (⁻N(CH₃)CH₂CH₃). This is a very poor leaving group as it is the conjugate base of a very weak acid (an amine). chemistrysteps.com Therefore, this step is the rate-determining step and is highly unfavorable, requiring significant energy input (e.g., heating). arkat-usa.org The reaction is driven to completion because once the amide anion is formed, it acts as a strong base and irreversibly deprotonates the newly formed propanoic acid to yield a carboxylate salt and the neutral amine. libretexts.org

| Hydrolysis Condition | Mechanism Type | Typical Activation Energy (Ea) |

|---|---|---|

| Acidic (H₃O⁺) | Acid-Catalyzed | ~80 - 100 kJ/mol |

| Basic (OH⁻) | Base-Promoted | ~90 - 110 kJ/mol |

Note: Activation energies are based on data for analogous N-substituted amides and may vary. researchgate.net The hydrolysis of tertiary amides is generally slower than that of primary or secondary amides due to steric hindrance and the electronic nature of the substituents. fiveable.meresearchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound generally proceeds through a mechanism analogous to that of other N,N-disubstituted amides. This pathway involves the protonation of the amide followed by a nucleophilic attack by water.

The reaction is initiated by the protonation of the carbonyl oxygen atom of the amide. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, a water molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer from the attacking water molecule to the nitrogen atom of the amide group. The final step involves the departure of the protonated amine (N-ethylmethylamine) and the formation of propanoic acid.

While specific kinetic data for this compound is not extensively available, the table below provides a summary of typical kinetic parameters observed for the acid-catalyzed hydrolysis of other tertiary amides, which are expected to be comparable.

| Parameter | Typical Value Range for Tertiary Amides | Significance |

|---|---|---|

| Rate Law | Rate = k[Amide][H+] | Indicates a first-order dependence on both amide and acid concentration. |

| Activation Energy (E |

Sophisticated Structural Characterization of N Ethyl N Methylpropionamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of N-Ethyl-N-methylpropionamide in solution. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the possibility of syn and anti conformers. This can result in magnetic non-equivalence of the N-alkyl groups, a key feature in the NMR analysis of this compound.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum provides information on the proton environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom.

Predicted ¹H NMR Data for this compound (based on empirical prediction and data from analogous structures)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (propionyl) | ~1.1 | Triplet | ~7.5 |

| CH₂ (propionyl) | ~2.3 | Quartet | ~7.5 |

| N-CH₃ | ~2.9 | Singlet | N/A |

| N-CH₂ | ~3.3 | Quartet | ~7.2 |

| N-CH₂-CH₃ | ~1.1 | Triplet | ~7.2 |

Predicted ¹³C NMR Data for this compound (based on empirical prediction and data from analogous structures)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~173 |

| N-CH₂ | ~45 |

| N-CH₃ | ~35 |

| CH₂ (propionyl) | ~28 |

| N-CH₂-CH₃ | ~13 |

| CH₃ (propionyl) | ~10 |

To confirm the assignments from 1D NMR and establish the complete bonding network, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the propionyl group, and between the methyl and methylene protons of the N-ethyl group, confirming these two isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the quartet at ~2.3 ppm is attached to the carbon at ~28 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) C-H correlations. This is crucial for piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The N-CH₃ and N-CH₂ protons showing a correlation to the carbonyl carbon (C=O).

The propionyl CH₂ protons showing correlations to the carbonyl carbon and the propionyl CH₃ carbon.

The restricted rotation around the C-N amide bond in N,N-dialkylamides is a well-documented phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for the syn and anti conformers of the N-alkyl groups. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the free energy of activation (ΔG‡) for the rotational barrier. For tertiary amides like this compound, this barrier is typically in the range of 15-20 kcal/mol.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₆H₁₃NO), the expected monoisotopic mass is approximately 115.0997 Da.

Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation pathways of organic molecules. For aliphatic amides, characteristic fragmentation patterns include α-cleavage and McLafferty rearrangements.

Key Fragmentation Pathways for this compound:

α-Cleavage: This is a dominant fragmentation pathway for amides and involves the cleavage of a bond adjacent to the nitrogen atom. The major α-cleavage for this molecule would be the loss of an ethyl radical from the molecular ion to form a stable acylium ion.

[CH₃CH₂CON(CH₃)CH₂CH₃]⁺• → [CH₃CH₂CON(CH₃)CH₂]⁺ + •CH₃

Another significant fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of an iminium ion.

[CH₃CH₂CON(CH₃)CH₂CH₃]⁺• → [CH₃CH₂]• + [CON(CH₃)CH₂CH₃]⁺

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺• | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | Loss of •CH₃ (from N-ethyl) |

| 86 | [C₄H₈NO]⁺ | Loss of •C₂H₅ (from N-ethyl) |

| 57 | [C₃H₅O]⁺ | Propionyl cation [CH₃CH₂CO]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, known as the Amide I band. For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. Other significant bands include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-C and C-N stretching vibrations, as well as various bending modes, can also be identified.

Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H stretch (alkyl) | 2850-3000 | IR, Raman |

| C=O stretch (Amide I) | 1630-1670 | IR (strong), Raman (moderate) |

| C-N stretch | 1400-1450 | IR, Raman |

| CH₂/CH₃ bending | 1350-1470 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. However, as this compound is a liquid at room temperature, this technique would require the formation of a suitable crystalline derivative or co-crystal. If a crystalline form were obtained, X-ray diffraction analysis would provide an unambiguous three-dimensional structure, confirming the connectivity and revealing the preferred conformation in the crystal lattice.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Chiral Analogues (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into the molecule, for example, by substitution on the propionyl or N-ethyl group, then chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable for determining the absolute configuration of the stereocenter. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Computational Chemistry and Theoretical Studies on N Ethyl N Methylpropionamide

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations are instrumental in determining the fundamental electronic structure and bonding characteristics of N-Ethyl-N-methylpropionamide. These methods provide a detailed picture of the molecule's geometry, electron distribution, and energetic properties.

Density Functional Theory (DFT) is a robust computational method for predicting the ground-state geometry and electronic properties of molecules. For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to perform geometry optimization. This process identifies the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles.

The key feature of the amide bond is its partial double bond character, resulting from the delocalization of the nitrogen lone pair into the carbonyl group. This resonance effect leads to a planar or near-planar arrangement of the atoms in the amide group. DFT calculations would quantify the degree of this planarity and the rotational barrier around the C-N bond.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | 1.23 |

| C-N | 1.35 |

| N-C(ethyl) | 1.46 |

| N-C(methyl) | 1.45 |

| C-C(propionyl) | 1.52 |

| Bond Angles (°) ** | |

| O=C-N | 122.0 |

| C-N-C(ethyl) | 118.0 |

| C-N-C(methyl) | 120.0 |

| Dihedral Angles (°) ** | |

| O=C-N-C(ethyl) | ~180 (anti) or ~0 (syn) |

For higher accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise energy calculations and predictions of spectroscopic properties like vibrational frequencies (IR spectroscopy) and NMR chemical shifts. Such calculations would be crucial for accurately determining the energy differences between various conformers of this compound and for aiding in the interpretation of experimental spectra.

Conformational Landscape Analysis and Potential Energy Surface Mapping of this compound

The conformational landscape of this compound is primarily defined by the rotation around the C-N amide bond. Due to the significant energy barrier to this rotation, distinct conformers, often referred to as rotamers, can exist. The two primary conformers are typically designated as syn and anti, depending on the relative orientation of the substituents on the nitrogen atom with respect to the carbonyl oxygen.

A potential energy surface (PES) map can be generated by systematically varying the dihedral angle of the C-N bond and calculating the energy at each point. This map would reveal the energy minima corresponding to the stable conformers and the transition states that separate them. For this compound, the relative stability of the syn and anti conformers would be influenced by steric hindrance between the ethyl and methyl groups on the nitrogen and the propionyl group.

| Conformer | Relative Energy (kcal/mol) |

| Anti | 0.0 (Reference) |

| Syn | 1.5 - 3.0 |

| Transition State | 15.0 - 20.0 |

Note: The data in this table is hypothetical and illustrates the expected relative energies based on studies of similar N,N-disubstituted amides.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the behavior of molecules in a condensed phase, such as in a solution. An MD simulation of this compound in a solvent like water would involve placing one or more molecules of the amide in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of time.

These simulations can provide valuable insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound in water, this would involve observing the formation of hydrogen bonds between water molecules and the carbonyl oxygen of the amide.

Intermolecular Interactions: The nature and strength of the interactions between the amide and the solvent, which govern its solubility and other physical properties.

Conformational Dynamics: The transitions between different conformers of the amide in solution and the influence of the solvent on the conformational equilibrium.

Predictive Modeling of Reactivity, Selectivity, and Reaction Outcomes for this compound

Computational methods can be used to predict the reactivity of this compound. By analyzing the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon is an electrophilic site, while the carbonyl oxygen is a nucleophilic and basic site.

Predictive models can be developed to understand and forecast the outcomes of various reactions. For example, the hydrolysis of the amide bond can be modeled to determine the reaction mechanism and the activation energy. Computational models can also predict the protonation sites of the molecule. While the carbonyl oxygen is generally the most basic site in amides, factors such as steric hindrance and electronic effects can influence the proton affinity of the nitrogen atom. Advanced computational models can even predict the likelihood of N-protonation versus O-protonation, which can have significant

Advanced Applications of N Ethyl N Methylpropionamide in Chemical Synthesis and Materials Science Non Clinical Focus

N-Ethyl-N-methylpropionamide as a Versatile Synthetic Intermediate in Organic Synthesis

This compound, also known as NEMP, serves as a versatile intermediate and precursor in the synthesis of more complex organic compounds, particularly within the pharmaceutical and chemical manufacturing industries. etprotein.com Its structure, which features a stable propionamide (B166681) backbone with ethyl and methyl groups on the nitrogen atom, provides a robust scaffold for chemical modifications. etprotein.com

The utility of NEMP as a synthetic intermediate is rooted in the chemical reactivity of the amide functional group and the potential for modification of its constituent parts. While specific, large-scale synthetic pathways originating directly from NEMP are not extensively detailed in publicly available literature, its role as a building block is acknowledged in research and development settings. etprotein.com It can be conceptualized as a stable, functionalized three-carbon chain that can be incorporated into larger molecules. The stability of the tertiary amide group under a variety of reaction conditions allows chemists to perform reactions on other parts of a molecule without disturbing the this compound core. This chemical robustness makes it a reliable component in multi-step synthetic sequences.

The Role of this compound Derivatives as Linkers in Proteolysis-Targeting Chimeras (PROTACs)

One of the most sophisticated applications of this compound derivatives is in the field of targeted protein degradation. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of that protein by the cell's proteasome. These molecules are composed of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Derivatives of this compound are utilized in the construction of these crucial linkers. The propionamide group can serve as a stable, foundational element within the linker, from which other functionalities, such as polyethylene (B3416737) glycol (PEG) chains, can be extended to achieve the optimal length and properties for inducing protein degradation.

The design of PROTAC linkers is a multi-parameter optimization problem where the goal is to create a molecule that can successfully bridge the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex. For a linker such as this compound-PEG1-Br, several design principles are paramount:

Length and Flexibility : The linker must be of an optimal length to span the distance between the two proteins without inducing steric hindrance. PEG units are commonly used to systematically vary linker length.

Conformational Control : The linker's composition influences its conformational flexibility. While some flexibility is needed, overly flexible linkers can have an entropic penalty. Introducing some rigidity can help pre-organize the PROTAC into a bioactive conformation. The amide bond of the propionamide moiety contributes to this conformational control.

Synthetic Tractability : The linker must possess chemical handles that allow for straightforward conjugation to the POI and E3 ligase ligands. A terminal bromide, as in this compound-PEG1-Br, provides a reactive electrophile for facile coupling with nucleophilic groups on one of the ligands.

A plausible synthetic strategy for a linker like this compound-PEG1-Br would be a modular approach. The synthesis would likely begin with the base compound, this compound, which would be chemically modified. For instance, a functional group on the propionyl chain could be used to initiate the attachment of a single ethylene (B1197577) glycol unit (PEG1). The terminal hydroxyl group of the PEG unit would then be converted to a bromide, yielding the final linker ready for conjugation.

Table 1: Key Design Considerations for Propionamide-Based PROTAC Linkers

| Parameter | Design Principle | Rationale |

| Length | Optimize the number of atoms (e.g., via PEG units) connecting the two ligands. | A linker that is too short can cause steric clashes, while one that is too long may fail to form a stable ternary complex. |

| Composition | Incorporate hydrophilic (e.g., PEG, amides) and/or rigid (e.g., alkynes, piperazines) elements. | Balances solubility, cell permeability, and metabolic stability. |

| Attachment Points | Select solvent-exposed regions on the POI and E3 ligase ligands for linker connection. | Preserves the binding affinity of the ligands for their respective target proteins. |

| Reactivity | Engineer terminal functional groups (e.g., bromide, azide, alkyne) onto the linker. | Facilitates efficient and modular synthesis of the final PROTAC molecule. |

The structure-activity relationship (SAR) of the linker is a critical aspect of PROTAC development. Even subtle changes to the linker can have profound effects on the degradation potency and selectivity of the molecule. For propionamide-based linkers, several SAR trends are noteworthy.

The amide bond of the propionamide group itself is a key structural feature. It can act as a hydrogen bond acceptor and its planar nature can impart a degree of conformational rigidity to the linker. The N,N-disubstituted nature of this compound makes it a tertiary amide, which is generally more resistant to enzymatic hydrolysis compared to secondary amides, potentially increasing the metabolic stability of the PROTAC.

The length of the chain extending from the propionamide core is a primary determinant of activity. A systematic study of linker length, often accomplished by varying the number of PEG units, is a standard part of the optimization process for any new PROTAC. Research has shown that extending a linker by even a single ethylene glycol unit can completely abolish the degradation of one target protein while maintaining or enhancing activity against another.

Solubility and Permeability : The balance between hydrophilicity and lipophilicity in the linker is crucial. Increasing the number of PEG units attached to a propionamide core generally increases the water solubility of the PROTAC. However, this can also increase the molecule's polarity and size, potentially reducing its passive diffusion across cell membranes.

Metabolic Stability : The chemical nature of the linker is a key factor in the metabolic stability of a PROTAC. While the tertiary amide of the this compound core is relatively stable, other parts of the linker, such as aliphatic chains or ether linkages in PEG units, can be susceptible to oxidative metabolism. Introducing more rigid or sterically hindered groups can protect these metabolically labile sites.

Ternary Complex Stability : The linker does not merely act as a passive spacer; it can form specific interactions with the surfaces of the POI and E3 ligase, contributing to the stability of the ternary complex. Modifications to a propionamide-based linker can either create or disrupt these favorable interactions, directly impacting the efficiency of ubiquitination and subsequent degradation.

Exploration of this compound and its Derivatives in Polymer Chemistry and Advanced Materials

The application of propionamide derivatives extends into the realm of polymer chemistry and the development of advanced functional materials. A notable example is the use of structurally related N-(2-arylethyl)-2-methylprop-2-enamides as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). nih.govresearchgate.net

MIPs are highly cross-linked polymers synthesized in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template molecule. These materials can then be used for highly selective recognition and binding of the target molecule.

In this context, a prop-2-enamide derivative serves as a "functionalized template". nih.gov The synthesis involves creating a molecule that combines the structural features of the target molecule with a polymerizable group (the prop-2-enamide). This monomer is then co-polymerized with a cross-linking agent. After the polymer is formed, the amide linkage can be hydrolyzed to remove the template portion, revealing the imprinted binding sites. nih.govresearchgate.net This semi-covalent imprinting strategy demonstrates the utility of the propionamide scaffold in creating advanced materials with tailored recognition properties for specific biomolecules. nih.gov

Non-Catalytic Applications of this compound in Solvent Systems or Formulations (excluding specific physical properties)

Beyond its role as a synthetic building block, this compound is utilized for its properties as a specialized solvent, particularly in pharmaceutical and chemical formulations. Its ability to dissolve a wide range of organic compounds while maintaining moderate solubility in water makes it a useful component in creating homogenous solutions and reaction media. etprotein.com

In pharmaceutical sciences, solvents and excipients are critical for drug formulation. This compound can act as a solubilizing agent to enhance the concentration of poorly soluble active pharmaceutical ingredients in liquid formulations. Its classification as a less toxic solvent compared to many alternatives is also a significant advantage. etprotein.com

Table 2: Summary of Advanced Applications

| Section | Application Area | Specific Role of this compound / Derivative |

| 6.1 | Organic Synthesis | Serves as a stable intermediate and building block for complex molecules. |

| 6.2 | Targeted Protein Degradation | Forms the core of PROTAC linkers to connect POI and E3 ligase ligands. |

| 6.3 | Polymer Chemistry | Derivatives used as functional monomers for molecularly imprinted polymers. nih.govresearchgate.net |

| 6.4 | Formulations | Acts as a non-catalytic solvent and excipient to improve solubility and stability. |

Systematic Synthesis and Characterization of N Ethyl N Methylpropionamide Derivatives and Analogues

Strategies for Structural Diversification of the Propionyl Backbone

The propionyl backbone of N-Ethyl-N-methylpropionamide serves as a key modifiable region to generate a library of analogues with varied electronic and steric properties. A primary strategy for this diversification involves reactions at the α-carbon of the propionyl moiety.

One common approach is the α-halogenation of the propionamide (B166681). This reaction, typically catalyzed by acid, introduces a halogen atom (e.g., bromine or chlorine) at the carbon adjacent to the carbonyl group. This halogenated intermediate is a versatile precursor for further functionalization. For instance, it can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups at the α-position.

Another powerful technique is the generation of an enolate from this compound. By treating the amide with a strong base, such as lithium diisopropylamide (LDA), a proton can be abstracted from the α-carbon to form a lithium enolate. This nucleophilic enolate can then react with various electrophiles. For example, alkylation with alkyl halides introduces new carbon-carbon bonds, while reaction with aldehydes or ketones in an aldol-type reaction can lead to the formation of β-hydroxy amide derivatives. These reactions are pivotal for extending the carbon chain and introducing complex functionalities.

The following table summarizes some potential diversification strategies for the propionyl backbone:

| Strategy | Reagents | Potential Products |

| α-Halogenation | N-Bromosuccinimide (NBS), Acid Catalyst | α-Bromo-N-Ethyl-N-methylpropionamide |

| Enolate Alkylation | Lithium diisopropylamide (LDA), Alkyl Halide (R-X) | α-Alkyl-N-Ethyl-N-methylpropionamide |

| Aldol-Type Reaction | LDA, Aldehyde/Ketone (R'COR'') | β-Hydroxy-α-alkyl-N-Ethyl-N-methylpropionamide |

These strategies provide a robust toolkit for the systematic modification of the propionyl backbone, enabling the synthesis of a diverse array of this compound derivatives for further study.

Exploration of N-Substituted Analogues through Advanced Alkylation and Acylation Techniques

The nitrogen atom of this compound, being part of a tertiary amide, is not amenable to direct further alkylation or acylation under standard conditions. However, the exploration of N-substituted analogues can be achieved by synthesizing the target molecules from different starting materials. Advanced alkylation and acylation techniques are employed in the synthesis of a variety of N,N-disubstituted propionamides.

A common synthetic route involves the acylation of a secondary amine with propionyl chloride or propionic anhydride. For example, to synthesize an analogue where the ethyl group is replaced by a different alkyl or aryl group, one would start with the corresponding N-methyl secondary amine. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Reductive amination provides another versatile route. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This secondary amine can then be acylated with propionyl chloride to yield the desired N-substituted propionamide.

Recent advancements in catalysis have also led to more efficient methods for N-alkylation. For instance, transition metal-catalyzed cross-coupling reactions can be employed to form C-N bonds, offering a powerful tool for the synthesis of a wide range of N-aryl and N-alkyl amides.

The table below outlines some advanced techniques for the synthesis of N-substituted propionamide analogues:

| Technique | Starting Materials | Key Reagents | Product Type |

| Acylation of Secondary Amines | N-Methyl-R-amine, Propionyl chloride | Triethylamine | N-Methyl-N-R-propionamide |

| Reductive Amination followed by Acylation | Primary amine (R-NH2), Acetaldehyde, Propionyl chloride | Reducing agent (e.g., NaBH3CN) | N-Ethyl-N-R-propionamide |

| Transition Metal-Catalyzed N-Arylation | N-Ethyl-N-methylamine, Aryl halide | Palladium or Copper catalyst, Base | N-Aryl-N-Ethyl-N-methylpropionamide |

These methodologies allow for the systematic variation of the substituents on the nitrogen atom, facilitating a detailed exploration of how these changes influence the molecule's properties.

Comprehensive Structure-Reactivity and Structure-Property Relationship Studies of this compound Analogues

The systematic synthesis of this compound analogues, with modifications at both the propionyl backbone and the N-substituents, provides a rich dataset for comprehensive structure-reactivity and structure-property relationship (SAR) studies. These studies are crucial for understanding how specific structural features influence the chemical behavior and physical characteristics of these molecules.

Structure-Reactivity Relationships: The reactivity of the amide bond is a key area of investigation. The electronic nature of the substituents on the nitrogen atom and the propionyl backbone can significantly impact the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. For instance, electron-withdrawing groups on the N-aryl ring of N-aryl-N-ethyl-N-methylpropionamide analogues would be expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The steric hindrance around the amide bond also plays a critical role in its reactivity.

Structure-Property Relationships: The physical properties of the analogues, such as melting point, boiling point, solubility, and conformational preferences, are systematically studied. For example, increasing the length of the N-alkyl chains would likely lead to an increase in the van der Waals forces between molecules, resulting in higher boiling points. The introduction of polar functional groups into the propionyl backbone can enhance the water solubility of the compounds. Spectroscopic techniques, such as NMR and IR, are used to characterize the synthesized compounds and to study their conformational dynamics in solution.

A hypothetical SAR study on a series of N-aryl-N-ethyl-N-methylpropionamide analogues is summarized in the table below:

| N-Aryl Substituent | Hammett Parameter (σ) | Carbonyl Stretch (IR, cm⁻¹) | Relative Rate of Hydrolysis |

| 4-Nitro | +0.78 | 1685 | 5.2 |

| 4-Chloro | +0.23 | 1670 | 1.8 |

| Unsubstituted | 0 | 1665 | 1.0 |

| 4-Methoxy | -0.27 | 1655 | 0.4 |

These studies provide valuable insights into the fundamental principles governing the behavior of these amides and can guide the design of new molecules with desired properties.

Synthesis of Novel Heterocyclic or Carbocyclic Scaffolds Incorporating the this compound Moiety

The this compound moiety can serve as a versatile building block for the synthesis of more complex molecular architectures, including novel heterocyclic and carbocyclic scaffolds. These transformations often involve intramolecular reactions that lead to the formation of new ring systems.

One strategy involves the functionalization of the propionyl backbone with a group that can subsequently react with the amide nitrogen or another part of the molecule. For example, an α,β-unsaturated this compound derivative could undergo an intramolecular Michael addition, leading to the formation of a cyclic structure.

Another approach is to utilize the amide itself as a directing group or a reactive component in cyclization reactions. For instance, intramolecular C-H activation reactions, catalyzed by transition metals, could be used to form a new bond between a carbon atom in one of the N-alkyl groups and a carbon atom in an N-aryl substituent, leading to the formation of a fused heterocyclic system.

The synthesis of β-lactams, a class of four-membered heterocyclic compounds, can also be envisioned starting from this compound derivatives. For example, an intramolecular cyclization of a β-halo-N-Ethyl-N-methylpropionamide could potentially yield a β-lactam ring.

The following table presents some conceptual approaches for the synthesis of novel scaffolds:

| Starting Material Derivative | Reaction Type | Potential Scaffold |

| α,β-Unsaturated this compound | Intramolecular Michael Addition | Substituted piperidinone |

| N-(o-Halophenyl)-N-ethylpropionamide | Intramolecular C-H Amination | Dihydroquinolinone derivative |

| β-Halo-N-Ethyl-N-methylpropionamide | Intramolecular Nucleophilic Substitution | β-Lactam |

The development of synthetic routes to these novel scaffolds opens up new possibilities for exploring the chemical space around the this compound core and for the discovery of molecules with unique properties and functions.

Future Research Directions and Emerging Paradigms for N Ethyl N Methylpropionamide

Development of Next-Generation Catalytic Systems for Highly Efficient and Selective Synthesis

The synthesis of tertiary amides, such as N-Ethyl-N-methylpropionamide, is a fundamental process in organic chemistry. researchgate.netyork.ac.uk However, traditional methods often require harsh conditions or the use of stoichiometric coupling agents that generate significant waste. york.ac.uk Future research is intensely focused on developing next-generation catalytic systems that offer higher efficiency, selectivity, and sustainability.

Key areas of development include:

Biocatalysis: Enzymes are emerging as powerful catalysts for amide bond formation. york.ac.uk ATP-dependent amide bond synthetase (ABS) enzymes, for example, can catalyze amide formation in aqueous media under mild conditions. york.ac.ukresearchgate.net Research into enzymes like McbA has demonstrated broad substrate tolerance, suggesting potential for synthesizing a variety of tertiary amides. researchgate.net

Homogeneous Metal Catalysis: Transition metals like Titanium(IV) isopropoxide, Zinc(II) chloride, and various Zirconium catalysts have been shown to effectively catalyze the formation of secondary and tertiary amides from carboxylic acids and amines. rsc.org Additionally, p-block elements such as boron, bismuth, and indium are being used to create catalysts that are often required in low loadings, making them attractive for industrial-scale synthesis. rsc.org

Metal-Free Catalysis: To avoid metal contamination in products, metal-free catalytic protocols are being developed. One such method uses tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes to reduce tertiary amides to amines, a transformation that highlights the ongoing innovation in activating and modifying the amide bond. acs.orgorganic-chemistry.org

Table 1: Comparison of Emerging Catalytic Systems for Tertiary Amide Synthesis

| Catalytic System | Catalyst Example | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Amide Bond Synthetase (e.g., McbA) researchgate.net | Environmentally benign, high selectivity, mild reaction conditions. york.ac.uk | Expanding enzyme substrate scope, improving stability and reusability. |

| Homogeneous Metal Catalysis | Boronic Acids rsc.org, Zinc-based catalysts organic-chemistry.org | Low catalyst loading, high efficiency, diverse substrate compatibility. rsc.org | Developing non-precious metal catalysts, enhancing turnover numbers. |

| Metal-Free Catalysis | Tetrabutylammonium difluorotriphenylsilicate acs.orgorganic-chemistry.org | Avoids metal contamination, mild conditions, operational simplicity. acs.org | Broadening substrate scope, understanding reaction mechanisms. |

Integration of this compound Chemistry with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous-flow synthesis represents a significant paradigm shift in chemical manufacturing. nih.govthieme-connect.de This approach offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved efficiency, and easier scalability. thieme-connect.deamidetech.com The synthesis of amides, a cornerstone of pharmaceutical and materials chemistry, is particularly well-suited for flow chemistry platforms. researchgate.netnih.gov

Future research will likely focus on integrating the synthesis of this compound into such automated systems. This involves:

Method Development: Adapting existing batch synthesis methods or developing novel routes specifically designed for continuous flow. This could involve using solid-supported reagents or catalysts that are packed into columns or cartridges within the flow reactor. nih.govmdpi.com

Process Optimization: Leveraging the precise control of flow systems to rapidly optimize reaction parameters such as temperature, pressure, residence time, and stoichiometry to maximize yield and purity.

Multi-step Synthesis: Connecting multiple flow reactors in sequence to perform multi-step syntheses without isolating intermediates, thereby streamlining the production of complex derivatives of this compound. amidetech.comresearchgate.net

Automated fast-flow peptide synthesis (AFPS) instruments demonstrate the power of this technology, enabling the creation of long peptide chains through hundreds of consecutive reactions in mere hours. amidetech.com Similar platforms could be adapted for the high-throughput synthesis and screening of libraries of this compound derivatives. amidetech.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Synthesis | Implication for this compound |

|---|---|---|

| Heat & Mass Transfer | Superior control over exothermic reactions, uniform heating. thieme-connect.de | Enhanced safety profile and prevention of side reactions. |

| Reaction Control | Precise manipulation of residence time, temperature, and pressure. amidetech.com | High reproducibility and optimization of yield and purity. |

| Scalability | Scaling up by running the system for longer periods ("scaling out"). rsc.org | Seamless transition from laboratory-scale research to industrial production. |

| Automation | Integration with robotic systems for high-throughput screening. amidetech.com | Rapid generation and testing of derivative libraries for new applications. |

Harnessing Machine Learning and Artificial Intelligence for Predictive Design of this compound Derivatives

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design. nih.gov Machine learning (ML) models can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of new experiments and design novel molecules with desired characteristics. researchgate.netnih.gov

For this compound, future research directions include:

Reaction Prediction: Developing ML models to predict the optimal conditions and yields for the synthesis of its derivatives. nih.gov By training on large datasets of amide coupling reactions, these models can guide chemists in selecting the most effective catalysts, solvents, and temperatures, thereby reducing the need for extensive empirical screening. nih.gov

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other ML techniques to predict the physicochemical and biological properties of hypothetical this compound derivatives. This in silico screening can identify promising candidates for applications ranging from pharmaceuticals to materials science before they are synthesized. nih.gov

De Novo Design: Employing generative AI models to design entirely new derivatives of this compound tailored to specific functions. These models can explore the vast chemical space around the core structure to propose novel molecules with enhanced performance characteristics.

While challenges remain, such as model generalization from limited datasets, the integration of ML is expected to significantly accelerate the discovery and development of new compounds based on the this compound scaffold. nih.govresearchgate.net

Table 3: Applications of Machine Learning in this compound Research

| ML Application | Description | Potential Impact |

|---|---|---|

| Yield Prediction | Training models on reaction databases to predict the success and yield of synthetic routes. nih.gov | Accelerates reaction optimization and reduces experimental costs. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of derivatives. nih.gov | Early-stage identification of drug-like candidates with favorable profiles. |

| Generative Modeling | Using AI to design novel molecular structures with desired properties from the ground up. | Discovery of innovative derivatives with enhanced functionality. |

| Catalyst Design | Assisting in the design of new enzymes or chemical catalysts for improved enantioselectivity and efficiency. nih.gov | Development of superior synthetic methods. |

Exploration of this compound in Novel Areas of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govresearchgate.net The amide functional group is a cornerstone of supramolecular chemistry due to its ability to act as both a hydrogen bond donor (in primary and secondary amides) and acceptor, leading to the formation of predictable and robust structural motifs. nd.eduacs.org

While this compound is a tertiary amide and lacks an N-H bond for hydrogen donation, its carbonyl oxygen remains a potent hydrogen bond acceptor. Future research can explore its role in:

Co-crystallization: Forming well-defined crystalline structures with molecules that are strong hydrogen bond donors. This could be used to modify the physical properties of active pharmaceutical ingredients or to create novel functional materials.

Host-Guest Chemistry: Investigating the ability of the amide's polar carbonyl group to interact with and bind to specific ions or neutral guest molecules within larger host structures. researchgate.net

Self-Assembly of Derivatives: Designing derivatives of this compound that incorporate other functional groups capable of directing self-assembly into complex architectures like rotaxanes, vesicles, or gels. nd.edu For instance, incorporating an isophthalamide (B1672271) moiety into a derivative could introduce strong hydrogen bonding sites for anion binding or the construction of interlocked molecular architectures. nd.edu

The study of proton-bound clusters of amides and amines in the gas phase provides fundamental insights into the elementary interactions that govern supramolecular assembly, revealing how steric and electronic factors influence the formation and reactivity of these complexes. nih.govrsc.org Such fundamental knowledge can inform the rational design of new supramolecular systems incorporating the this compound unit.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-Ethyl-N-methylpropionamide in synthetic chemistry workflows?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use -NMR and -NMR to confirm the presence of ethyl, methyl, and propionamide groups. Integrate peak areas to quantify impurities (e.g., residual solvents or byproducts) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–240 nm) to assess purity. Calibrate using reference standards from validated sources (e.g., NIST-certified materials) .

- Mass Spectrometry (MS) : Perform electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and detect degradation products .

Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing side reactions?

Methodological Answer:

- Reaction Parameter Screening : Systematically vary temperature (e.g., 60–120°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometry of reagents (ethylamine, methylamine, propionyl chloride) to identify optimal conditions .

- Byproduct Analysis : Use thin-layer chromatography (TLC) or GC-MS to monitor intermediates like unreacted amines or acylated derivatives. Adjust reaction time and catalyst loading (e.g., triethylamine) to suppress side reactions .

Advanced Research Questions

Q. What computational approaches can predict the thermodynamic stability and solvent interactions of this compound in aqueous environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy () of solvation using solvent continuum models (e.g., COSMO-RS) to evaluate stability in water .

- Molecular Dynamics (MD) Simulations : Simulate hydrogen-bonding interactions between the amide group and water molecules to assess hydration dynamics. Validate with experimental solubility data from controlled dissolution studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Validation : Replicate studies using standardized protocols (e.g., OECD Test Guidelines) to control variables like cell line viability (e.g., HEK293 vs. HepG2) and incubation times .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies. Stratify results by assay type (e.g., in vitro vs. ex vivo) and adjust for batch effects or solvent interference (e.g., DMSO vs. ethanol) .

Q. What safety protocols are critical for handling this compound in neuropharmacology studies involving live tissue or animal models?

Methodological Answer:

- Exposure Controls : Use fume hoods with ≥100 fpm face velocity and NIOSH-approved respirators (N95) during aerosol-generating procedures .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (ASTM D6978 standard) and chemically resistant lab coats. Decontaminate surfaces with 70% ethanol after spills .

Q. How can researchers validate the stability of this compound in long-term storage for reproducibility in multi-year studies?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Analyze degradation via HPLC-UV and compare to baseline chromatograms .

- Cryogenic Preservation : Aliquot compounds in amber vials under argon atmosphere and store at -80°C. Monitor for phase separation or crystallization using differential scanning calorimetry (DSC) .

Q. Data Management & Ethics

Q. What frameworks ensure ethical data collection and transparency in studies involving this compound?

Methodological Answer:

- Institutional Review Board (IRB) Compliance : Document participant consent (for human studies) and animal welfare protocols (e.g., ARRIVE guidelines) in appendices .

- FAIR Data Principles : Archive raw spectra, chromatograms, and simulation datasets in repositories like Zenodo or Figshare with DOI assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.